Regioisomeric Configuration: 1,2- vs. 1,3-Diglyceride Skin Barrier Lipid-Phase Stabilization
The compound's principal synthetic form is a 1,2-diglyceride. According to US Patent 11,103,432 B2, 1,3-diglycerides exhibit a 'stabilising power... on the heated lipid phase [that] increases with the length of the esterified chains' and this stabilizing effect is 'much greater than that observed with diglycerides 1,2' . This establishes a performance hierarchy: for skin barrier applications requiring lipid-phase stabilization, 1,3-diglycerides are preferred over 1,2-diglycerides. However, the CIR Expert Panel noted that 'nominally 1,3-diglycerides contain 1,2-diglycerides, raising the concern that 1,2-diglycerides could potentially induce hyperplasia' . Consequently, a product supplied as the 1,2-diarachidate regioisomer enables formulators to precisely control the 1,2-diester content—a critical quality attribute for safety in leave-on cosmetic products—rather than relying on commercial 1,3-diglyceride mixtures where 1,2 content is an uncontrolled variable.
| Evidence Dimension | Stabilization of heated lipid phase in intercorneocyte spaces (ex vivo assay) |
|---|---|
| Target Compound Data | 1,2-diglyceride: lower stabilizing effect (qualitative assessment from patent Example 3) |
| Comparator Or Baseline | 1,3-diglyceride: 'much greater' stabilizing effect (per patent Example 3) |
| Quantified Difference | Qualitative ranking established; 1,3-diglycerides stabilize with chain-length-dependent potency; 1,2-diglycerides show inferior stabilization |
| Conditions | Ex vivo bioavailability assay; benzo[a]pyrene penetration doubled when skin temperature increased from 32°C to 42°C (2.95% to 6.95% of applied dose), demonstrating temperature-dependent barrier weakening. |
Why This Matters
Procuring the purified 1,2-diarachidate regioisomer enables exact formulation of the 1,2-diester fraction, directly addressing the CIR Panel's safety caveat that the 1,2-diester content must not be 'high enough to induce epidermal hyperplasia.'
- [1] Grether-Beck S, et al. US Patent 11,103,432 B2. Use of 1,3 Diglyceride in a Topical Composition for Countering the Weakening of the Skin Barrier. 2020. Example 2 & Example 3: comparison of 1,3- vs. 1,2-diglyceride stabilization of heated lipid phase. View Source
- [2] CIR Expert Panel. Glyceryl Diesters. International Journal of Toxicology. 2007;26(Suppl 3):1–30. Safety assessment noting that 1,2-diglycerides raise concern for potential hyperplasia; 1,3-diglyceride isomer is not a significant toxicant. View Source
